molecular formula C25H27NO3 B3248383 2-(1-Phenoxypropan-2-ylamino)-1-(4-phenylmethoxyphenyl)propan-1-one CAS No. 1860-67-9

2-(1-Phenoxypropan-2-ylamino)-1-(4-phenylmethoxyphenyl)propan-1-one

Cat. No. B3248383
CAS RN: 1860-67-9
M. Wt: 389.5 g/mol
InChI Key: HFVZRDLXEWWXDI-UHFFFAOYSA-N
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Description

2-(1-Phenoxypropan-2-ylamino)-1-(4-phenylmethoxyphenyl)propan-1-one is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. This compound is also known as FTY720 or fingolimod, and it has been found to have immunomodulatory and neuroprotective effects.

Mechanism of Action

The mechanism of action of FTY720 involves its binding to sphingosine-1-phosphate (S1P) receptors. This binding results in the internalization of the receptor, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to sites of inflammation. This mechanism of action is responsible for the immunomodulatory effects of FTY720.
Biochemical and Physiological Effects:
FTY720 has been found to have several biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which is responsible for its immunomodulatory effects. FTY720 has also been found to have neuroprotective effects, which include the reduction of neuronal inflammation and the promotion of neuronal survival.

Advantages and Limitations for Lab Experiments

FTY720 has several advantages for lab experiments. It has a relatively low toxicity profile and can be easily administered orally, making it a convenient compound to use in animal studies. However, FTY720 has some limitations, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are several future directions for the study of FTY720. One potential area of research is the development of new derivatives of FTY720 with improved pharmacological properties. Another area of research is the investigation of the potential of FTY720 as a treatment for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the potential of FTY720 as an anti-cancer agent is an area of ongoing research.

Scientific Research Applications

FTY720 has been extensively studied for its potential therapeutic applications. It has been found to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as multiple sclerosis. FTY720 has also been studied for its neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1-phenoxypropan-2-ylamino)-1-(4-phenylmethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c1-19(17-28-23-11-7-4-8-12-23)26-20(2)25(27)22-13-15-24(16-14-22)29-18-21-9-5-3-6-10-21/h3-16,19-20,26H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVZRDLXEWWXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NC(C)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865753
Record name 1-[4-(Benzyloxy)phenyl]-2-[(1-phenoxypropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1860-67-9
Record name 2-[(1-Methyl-2-phenoxyethyl)amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Benzyloxyphenyl)-2-(1-methylphenoxyethylamino)-propanone-1-hydrocloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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